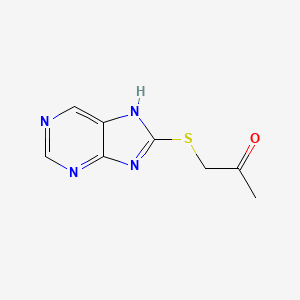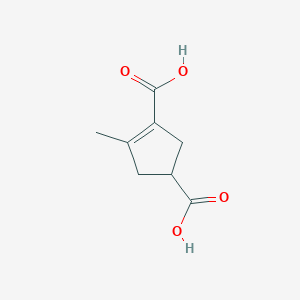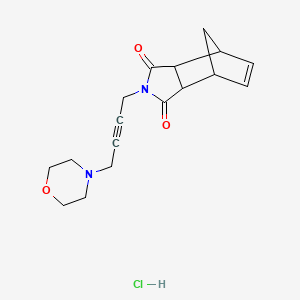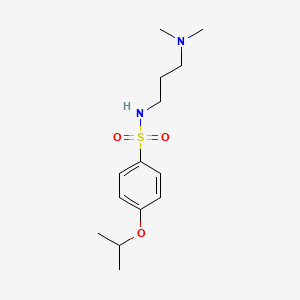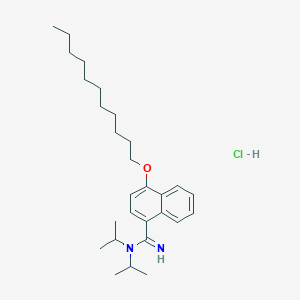
N,N-Diisopropyl-4-(undecyloxy)-1-naphthamidine monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diisopropyl-4-(undecyloxy)-1-naphthamidine monohydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthamidine core substituted with an undecyloxy group and diisopropylamine moieties. The monohydrochloride form indicates the presence of a hydrochloride salt, which can influence its solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diisopropyl-4-(undecyloxy)-1-naphthamidine monohydrochloride typically involves multiple steps, starting from commercially available precursors. One common approach involves the alkylation of 4-hydroxy-1-naphthaldehyde with undecyl bromide to introduce the undecyloxy group. This intermediate is then subjected to reductive amination with diisopropylamine to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diisopropyl-4-(undecyloxy)-1-naphthamidine monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the undecyloxy group can be replaced by other nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium on carbon, and ethanol.
Substitution: Thiols, amines, sodium hydride, and dimethylformamide.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Thiolated or aminated naphthamidine derivatives.
Aplicaciones Científicas De Investigación
N,N-Diisopropyl-4-(undecyloxy)-1-naphthamidine monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-Diisopropyl-4-(undecyloxy)-1-naphthamidine monohydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The undecyloxy group may enhance its lipophilicity, facilitating its passage through cell membranes. The diisopropylamine moieties can interact with amino acid residues in the active site of enzymes or receptors, leading to inhibition or activation of their function.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Diisopropyl-4-methoxypicolinamide
- N,N-Diisopropyl-4-hydroxytryptamine
- N,N-Diisopropyl-4-methoxyaniline
Uniqueness
N,N-Diisopropyl-4-(undecyloxy)-1-naphthamidine monohydrochloride is unique due to its specific substitution pattern, which imparts distinct physicochemical properties The presence of the undecyloxy group enhances its hydrophobicity, while the naphthamidine core provides a rigid aromatic structure
Propiedades
Número CAS |
30798-90-4 |
|---|---|
Fórmula molecular |
C28H45ClN2O |
Peso molecular |
461.1 g/mol |
Nombre IUPAC |
N,N-di(propan-2-yl)-4-undecoxynaphthalene-1-carboximidamide;hydrochloride |
InChI |
InChI=1S/C28H44N2O.ClH/c1-6-7-8-9-10-11-12-13-16-21-31-27-20-19-26(24-17-14-15-18-25(24)27)28(29)30(22(2)3)23(4)5;/h14-15,17-20,22-23,29H,6-13,16,21H2,1-5H3;1H |
Clave InChI |
RNSCQPLDKDZRQS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCOC1=CC=C(C2=CC=CC=C21)C(=N)N(C(C)C)C(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-(Dimethylamino)-3-methylpentan-2-yl]aniline](/img/structure/B14675875.png)

![Benzene, 1-methoxy-2-[1-(4-methoxyphenyl)propyl]-](/img/structure/B14675886.png)
![2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol](/img/structure/B14675889.png)
